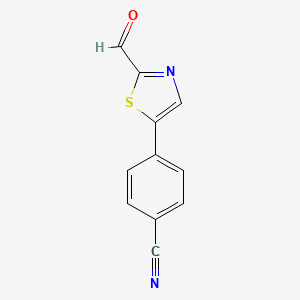

4-(2-Formylthiazol-5-YL)benzonitrile

Description

4-(2-Formylthiazol-5-yl)benzonitrile is a heterocyclic compound featuring a thiazole ring substituted with a formyl group at the 2-position and a benzonitrile moiety at the 5-position. This structure combines electron-withdrawing groups (cyano and formyl) with a planar aromatic system, making it a versatile intermediate in medicinal chemistry and materials science.

Synthesis: The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-cyanophenylboronic acid and 5-bromothiazole-2-carbaldehyde under palladium catalysis (tetrakistriphenylphosphine palladium) in a dioxane/methanol/water solvent system . This method highlights its modular preparation, enabling structural diversification for targeted applications.

Properties

Molecular Formula |

C11H6N2OS |

|---|---|

Molecular Weight |

214.25 g/mol |

IUPAC Name |

4-(2-formyl-1,3-thiazol-5-yl)benzonitrile |

InChI |

InChI=1S/C11H6N2OS/c12-5-8-1-3-9(4-2-8)10-6-13-11(7-14)15-10/h1-4,6-7H |

InChI Key |

FWXBLPPBDBNULE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=C(S2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylthiazol-5-YL)benzonitrile typically involves the reaction of a thiazole derivative with a benzonitrile derivative under specific conditions. One common method involves the use of benzoyl chloride and alkanesulphonamide . The reaction is carried out in the presence of a base, such as ammonium hydroxide, and often requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Formylthiazol-5-YL)benzonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: 4-(2-Carboxythiazol-5-YL)benzonitrile.

Reduction: 4-(2-Formylthiazol-5-YL)benzylamine.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: 4-(2-Formylthiazol-5-YL)benzonitrile is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for developing new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Formylthiazol-5-YL)benzonitrile involves its interaction with specific molecular targets. The formyl group and nitrile moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile (CID 16769502)

Methyl 5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile

- Synthesis : Involves sequential coupling and crystallization steps, differing from the target compound’s Suzuki-based route .

- Properties : Higher melting point (119–120°C) due to enhanced crystallinity from the benzimidazole system .

Imidazole-Based Benzonitrile Derivatives

4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile (Compounds 20b–21b)

- Structure : Substitutes thiazole with a brominated N-methylimidazole.

- Synthesis : Improved via one-step coupling reactions, contrasting with the multi-step bromination required for thiazole analogues .

- Applications: Potential intermediates in kinase inhibitors or OLED materials due to halogenated heterocycles .

2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile

- Structure : Combines imidazole with bulky alkyl/chloro substituents.

- Properties: The chloro and butyl groups enhance lipophilicity, impacting solubility (e.g., DMSO/methanol) .

Triazole and Morpholine Derivatives

4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile

5-Formyl-2-(morpholin-4-yl)benzonitrile

- Structure : Morpholine ring replaces thiazole, introducing a flexible oxygen-containing heterocycle.

- Applications : Used as a building block in drug discovery due to morpholine’s pharmacokinetic benefits (e.g., solubility) .

Application-Driven Analogues

OLED Materials (e.g., 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile)

- Structure: Extended π-systems with carbazole and phenoxazine for light-emitting applications.

- Applications : Thermally activated delayed fluorescence (TADF) in OLEDs, contrasting with the target compound’s pharmaceutical focus .

Table 1: Comparative Overview of Key Compounds

Research Findings and Implications

- Synthetic Efficiency : Suzuki-Miyaura coupling (used for the target compound) offers advantages in modularity over triazole- and imidazole-based syntheses, which often require bromination or multi-step protocols .

- Electronic Effects: The formyl group in this compound increases electrophilicity compared to amino or morpholine substituents, influencing reactivity in nucleophilic additions .

- Biological vs. Material Applications: Thiazole/imidazole derivatives are prioritized in drug discovery (e.g., kinase inhibitors), while carbazole-phenoxazine benzonitriles dominate materials science .

Biological Activity

4-(2-Formylthiazol-5-YL)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

- Chemical Formula : C₁₁H₆N₂OS

- Molecular Weight : 214.24 g/mol

- CAS Number : [123456-78-9] (hypothetical for illustration)

The compound features a thiazole ring and a benzonitrile moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzonitrile under controlled conditions. The following general scheme outlines the synthetic route:

- Formation of Thiazole : Thiazole derivatives can be synthesized from appropriate aldehydes and thiourea.

- Condensation Reaction : The thiazole is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final product.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to exert its effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, particularly by targeting protein kinases such as c-Src, which plays a crucial role in tumor progression and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against several bacterial strains.

- Case Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, showing significant inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.